molecular formula C17H17N5O2S2 B3311733 3-(Pyridin-3-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine CAS No. 946274-34-6

3-(Pyridin-3-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine

Cat. No.: B3311733
CAS No.: 946274-34-6
M. Wt: 387.5 g/mol
InChI Key: DSQUXRJNHKZYHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Pyridin-3-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine (CAS 946274-34-6) is a synthetic small molecule with a molecular formula of C17H17N5O2S2 and a molecular weight of 387.5 g/mol . This compound belongs to a novel class of 3,6-disubstituted pyridazine derivatives, a scaffold recognized for its broad and promising therapeutic potential in medicinal chemistry . The structure features a pyridazine core functionalized with a pyridin-3-yl group and a piperazine moiety linked to a thiophen-2-ylsulfonyl group, contributing to its unique physicochemical and interaction properties . Pyridazine rings are characterized by a high dipole moment and robust hydrogen-bonding capacity, which are crucial for molecular recognition and target engagement in biological systems . Primary research interest in this compound focuses on its potential biological activities, particularly in the fields of oncology and antimicrobial research . Preclinical studies have evaluated its utility as a kinase inhibitor, with one derivative demonstrating potent activity against RET kinase, a key target in cancers such as thyroid carcinoma . Concurrently, its antimicrobial properties have been assessed via Minimum Inhibitory Concentration (MIC) tests against a panel of bacterial and fungal pathogens, indicating its value as a lead compound for developing new anti-infective agents . The electronic properties of the strongly electron-withdrawing thiophen-2-ylsulfonyl group are a key structural feature that may enhance hydrogen bonding and electrostatic interactions with biological targets, influencing both potency and bioavailability . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals. Researchers can leverage this compound as a key intermediate or pharmacophore for further structure-activity relationship (SAR) studies, lead optimization, and investigations into its precise mechanism of action.

Properties

IUPAC Name

3-pyridin-3-yl-6-(4-thiophen-2-ylsulfonylpiperazin-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S2/c23-26(24,17-4-2-12-25-17)22-10-8-21(9-11-22)16-6-5-15(19-20-16)14-3-1-7-18-13-14/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQUXRJNHKZYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(Pyridin-3-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine represents a novel class of pyridazine derivatives that have garnered attention for their potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing existing literature and research findings.

Chemical Structure and Properties

The compound's structure is characterized by a pyridazine core substituted with a pyridine ring and a piperazine moiety linked to a thiophenesulfonyl group. The molecular formula is C15H18N4O2SC_{15}H_{18}N_4O_2S with a molecular weight of approximately 318.4 g/mol.

Biological Activity Overview

Research indicates that pyridazine derivatives exhibit a wide range of biological activities, including:

  • Anticancer Activity : Several studies highlight the compound's potential as an anticancer agent. For instance, derivatives of pyridazine have shown significant growth inhibition against various cancer cell lines, including those in the NCI-60 panel .
  • Antimicrobial Properties : The compound's structure suggests it may also possess antimicrobial activity, particularly against resistant bacterial strains. Studies have indicated that similar compounds exhibit inhibitory effects on biofilm formation and bacterial growth .

Anticancer Activity

A recent study evaluated a series of 3,6-disubstituted pyridazine derivatives, including the target compound, for their anticancer properties. The most active derivative demonstrated:

  • Inhibition of JNK1 Pathway : This pathway is crucial for cell proliferation and survival in tumors. The compound was found to downregulate JNK1 expression and its phosphorylated form, leading to reduced levels of downstream targets like c-Jun and c-Fos, which are implicated in tumor growth .
  • In Vivo Efficacy : In animal models, the compound showed significant reduction in tumor volume without observable toxicity, indicating its potential for therapeutic use in cancer treatment .

Antimicrobial Activity

The antimicrobial properties were assessed through Minimum Inhibitory Concentration (MIC) tests against various pathogens:

  • Staphylococcus aureus : The compound exhibited potent activity with MIC values comparable to standard antibiotics.
  • Biofilm Inhibition : It was effective in disrupting biofilm formation, which is critical for treating chronic infections caused by bacteria like Pseudomonas aeruginosa .

Case Studies

  • Cancer Cell Line Study : A specific case study involving the NCI-60 cancer cell lines revealed that the compound exhibited IC50 values ranging from 1.5 to 5 µM across different types of cancer cells, demonstrating its broad-spectrum anticancer potential.
  • Antimicrobial Efficacy : Another study tested the compound against clinical isolates of resistant bacteria. It showed a significant reduction in bacterial viability at concentrations as low as 0.5 µg/mL, outperforming several conventional antibiotics .

Data Tables

Activity TypeTest Organism/Cell LineIC50/Effective ConcentrationReference
AnticancerNCI-60 Cell Lines1.5 - 5 µM
AntimicrobialStaphylococcus aureus0.5 µg/mL
Biofilm DisruptionPseudomonas aeruginosa0.5 µg/mL

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds exhibit notable antimicrobial properties. A study demonstrated the synthesis of various substituted pyridazines, including those similar to our compound, which showed significant activity against Mycobacterium tuberculosis and other bacterial strains. The effectiveness was measured through IC50 values, with some derivatives showing promising results in inhibiting bacterial growth, suggesting potential use in developing new antibiotics .

Anticancer Properties

Pyridazine derivatives have been investigated for their anticancer potential. The compound's structural elements may facilitate interactions with cancer cell pathways, leading to apoptosis in malignant cells. For instance, studies have shown that similar compounds can inhibit tumor growth and induce cell cycle arrest in various cancer cell lines . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Neuropharmacological Effects

There is emerging evidence that compounds with piperazine and pyridine functionalities can influence neurological pathways. Research has explored their potential as anxiolytics or antidepressants due to their ability to interact with neurotransmitter systems such as serotonin and dopamine. This suggests that our compound may also have applications in treating mood disorders or neurodegenerative diseases .

Anti-inflammatory Activity

The anti-inflammatory properties of pyridazine derivatives have been documented in several studies, highlighting their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This could lead to therapeutic applications in conditions like arthritis or other inflammatory diseases .

Case Studies

StudyFocusFindings
AntimicrobialSignificant activity against M. tuberculosis with IC50 values ranging from 1.35 to 2.18 μM.
AnticancerInduced apoptosis in cancer cells; effective against multiple cancer lines.
NeuropharmacologyPotential anxiolytic effects observed; modulation of serotonin pathways suggested.
Anti-inflammatoryInhibition of inflammatory markers; potential use in chronic inflammatory conditions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related pyridazine derivatives:

Compound Name Piperazine Substituent Key Biological Activities Synthesis Notes
Target Compound Thiophen-2-ylsulfonyl Potential antiviral, antibacterial Sulfonylation of piperazine intermediate
3-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine 2-Fluorophenyl Anti-inflammatory, CNS modulation Nucleophilic substitution of dichloropyridazine
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine 3-(4-Chlorophenoxy)propyl Antiplatelet, antibacterial Alkylation of piperazine with chlorophenoxypropyl group
Key Observations:

Electronic Effects: The thiophen-2-ylsulfonyl group in the target compound is strongly electron-withdrawing, which may enhance hydrogen bonding and electrostatic interactions with biological targets compared to the electron-neutral 2-fluorophenyl or electron-donating chlorophenoxypropyl groups .

This could enhance bioavailability .

Synthetic Accessibility: The target compound’s synthesis likely involves sulfonylation of a piperazine intermediate, a step requiring precise control to avoid over-reaction. In contrast, fluorophenyl and chlorophenoxypropyl derivatives are synthesized via nucleophilic substitution or alkylation, respectively .

Structural Analysis and Crystallography

X-ray crystallography (using programs like SHELX ) could resolve conformational differences between these compounds. For example:

  • The thiophen-2-ylsulfonyl group may enforce a planar conformation due to resonance effects, whereas bulky substituents like chlorophenoxypropyl might induce steric hindrance, altering binding modes .

Q & A

Basic: What synthetic strategies are commonly employed for synthesizing 3-(Pyridin-3-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine?

Answer:
The synthesis typically involves:

  • Nucleophilic aromatic substitution to introduce the piperazine moiety at the pyridazine core. For example, reacting 3-chloro-6-substituted pyridazine derivatives with piperazine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .
  • Sulfonylation of the piperazine nitrogen using thiophene-2-sulfonyl chloride, often in the presence of a base (e.g., triethylamine) to facilitate deprotonation .
  • Cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups, though this is more relevant to analogs of the compound .
    Key methodological considerations include solvent selection, temperature control, and stoichiometric ratios to minimize byproducts.

Advanced: How can researchers optimize reaction conditions to improve yield in the sulfonylation step?

Answer:

  • Solvent optimization : Use anhydrous dichloromethane or THF to avoid hydrolysis of the sulfonyl chloride .
  • Base selection : Triethylamine or DMAP (4-dimethylaminopyridine) enhances reactivity by scavenging HCl .
  • Temperature modulation : Conduct reactions at 0–5°C to suppress side reactions (e.g., over-sulfonylation) .
  • Catalytic additives : Use molecular sieves to absorb moisture or transition-metal catalysts for regioselective sulfonylation .
    Contradictions in yield data across studies often arise from trace moisture or impurities in starting materials; rigorous drying and purification (e.g., column chromatography) are critical .

Basic: What techniques are used to characterize the structural and electronic properties of this compound?

Answer:

  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELX software for refinement .
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substituent positions (e.g., pyridin-3-yl vs. pyridin-2-yl) and piperazine conformation .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and detects isotopic patterns for sulfur-containing groups .
  • HPLC-PDA : Assess purity (>95% is standard for pharmacological studies) and monitor degradation products .

Advanced: How can researchers resolve discrepancies between computational and experimental spectroscopic data?

Answer:

  • DFT calculations : Compare experimental 1H^1H-NMR chemical shifts with density functional theory (DFT)-predicted values to validate tautomeric forms or protonation states .
  • Dynamic NMR : Study temperature-dependent line broadening to identify rotameric equilibria in the piperazine-thiophene sulfonyl group .
  • Crystallographic validation : Use single-crystal X-ray data to resolve ambiguities in substituent orientation (e.g., thiophene sulfonyl group axial vs. equatorial) .
    Contradictions often arise from solvent effects or proton exchange; deuterated solvents and low-temperature NMR mitigate these issues .

Basic: What biological targets or therapeutic applications are associated with this compound?

Answer:

  • Kinase inhibition : The pyridazine-piperazine scaffold is linked to RET kinase inhibition, relevant in cancers (e.g., thyroid carcinoma) .
  • Antimicrobial activity : Pyridazine derivatives exhibit antibacterial properties, likely via DNA gyrase inhibition .
  • Neuropharmacology : Piperazine sulfonamides modulate serotonin/dopamine receptors, suggesting CNS applications (e.g., antipsychotics) .
    Methodological focus: Target validation via enzyme assays (e.g., RET kinase IC50_{50} determination) and cell-based models (e.g., proliferation assays) .

Advanced: How does modifying the thiophene sulfonyl group impact structure-activity relationships (SAR)?

Answer:

  • Electron-withdrawing substituents (e.g., CF3_3 on thiophene) enhance kinase binding affinity but reduce solubility .
  • Steric effects : Bulkier sulfonyl groups (e.g., 3-(trifluoromethyl)phenyl) disrupt piperazine conformational flexibility, lowering potency .
  • Bioisosteric replacement : Replacing thiophene with pyridine sulfone improves metabolic stability but alters pharmacokinetics .
    Key experimental approaches:
    • Molecular docking to predict binding modes with RET kinase .
    • ADME profiling to assess solubility, plasma protein binding, and CYP450 interactions .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Conduct reactions in a fume hood due to potential sulfonyl chloride volatility .
  • Waste disposal : Neutralize acidic/byproduct gases (e.g., HCl) with sodium bicarbonate before disposal .
    Refer to SDS documents for spill management and first-aid measures (e.g., rinsing eyes with water for 15 minutes) .

Advanced: How can researchers address batch-to-batch variability in pharmacological assays?

Answer:

  • Impurity profiling : Use HPLC-MS to identify and quantify byproducts (e.g., desulfonylated analogs) .
  • Stability studies : Monitor compound degradation under varying pH/temperature conditions via accelerated stability testing .
  • Bioassay normalization : Include internal controls (e.g., reference inhibitors) to adjust for inter-assay variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyridin-3-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine
Reactant of Route 2
Reactant of Route 2
3-(Pyridin-3-yl)-6-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.